(2S)-2-amino-3-methyl(114C)butanoic acid
Description
(2S)-2-Amino-3-methylbutanoic acid is a chiral, non-proteinogenic amino acid characterized by a branched alkyl chain at the β-carbon position. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 133.15 g/mol. The compound features an (2S)-stereochemical configuration, critical for its biological interactions and synthetic applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl(114C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI Key |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
Isomeric SMILES |
CC(C)[C@@H]([14C](=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of (S)-3-Methylbutanoic Acid Derivatives
A prevalent approach involves the stereoselective bromination of (S)-3-methylbutanoic acid or its esters. The process typically employs brominating agents such as bromine (Br₂) in the presence of catalysts like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The key steps include:
- Preparation of the precursor: Starting from enantiomerically pure (S)-3-methylbutanoic acid or its esters.
- Bromination reaction: Conducted at low temperatures (0–5°C) to ensure regioselectivity and stereochemical integrity.
- Hydrolysis or ester cleavage: To convert the brominated ester back to the free acid.
- Temperature: 0–5°C
- Brominating agent: Br₂ or PBr₃
- Solvent: Organic solvents such as dichloromethane or acetonitrile
- High stereoselectivity
- Potential for enantiomeric purity control
- Side reactions and over-bromination
- Need for careful control of reaction parameters
Bromination of (S)-3-Methylbutanoic Acid Using N-Bromosuccinimide (NBS)
An alternative involves the use of N-bromosuccinimide (NBS) as a milder brominating reagent, often in the presence of radical initiators like AIBN, to selectively brominate the α-position:
- Reaction conditions:
- Solvent: Carbon tetrachloride or acetonitrile
- Temperature: Reflux or ambient, depending on desired selectivity
- Radical initiator: AIBN
This method offers better control over mono-bromination and reduces side reactions.
Enzymatic or Biocatalytic Methods
Recent advances explore enzymatic methods for stereoselective halogenation, but these are still under development and less common for large-scale synthesis.
Purification and Characterization
Post-synthesis, purification typically involves:
- Acid-base extraction to isolate the free acid
- Recrystallization from suitable solvents (ethanol, methanol)
- Chiral resolution if enantiomeric purity is required
Spectroscopic techniques confirm the structure:
| Technique | Key Indicators |
|---|---|
| IR | Broad O-H (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), C-Br (~550–650 cm⁻¹) |
| NMR | Methine proton (~4.3–4.5 ppm), methyl groups (~1.0–2.0 ppm), quaternary carbons (~55–60 ppm) |
| Mass Spectrometry | Molecular ion at m/z 181.03 |
Specific Preparation Methods Supported by Literature
Patent CN102993064A (2012)
This patent describes a method where sulbactam or its salts serve as starting materials. The process involves:
- Dissolving sulbactam in an organic solvent (e.g., ethanol)
- Adding alkali (NaOH or KOH)
- Reaction at controlled temperatures (20–30°C) for 2–4 hours
- Direct filtration and drying to obtain (2S)-2-amino-3-methyl-3-sulfino butyric acid
Sulbactam + Alkali → (2S)-2-Amino-3-methyl-3-sulfino butyric acid
- Yields range from 85–88%, with purity exceeding 95%.
Laboratory Synthesis via Bromination
Based on literature reports, a typical laboratory synthesis involves:
- Starting from (S)-3-methylbutanoic acid
- Bromination with NBS in acetonitrile under reflux
- Isolation by recrystallization
This method yields the (S)-brominated intermediate, which can be further converted to the amino acid via nucleophilic substitution or reduction.
Data Summary Table
| Method | Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Patent CN102993064A | Sulbactam or salts | Alkali (NaOH/KOH) | Ethanol, 20–30°C, 2–4h | 85–88 | >95 | Direct crystallization |
| Bromination of (S)-3-methylbutanoic acid | (S)-3-methylbutanoic acid | NBS, AIBN | Reflux, acetonitrile | 70–85 | Variable | Requires chiral resolution |
| Enzymatic methods | Precursors | Enzymes | Mild, variable | Under development | N/A | Stereoselective |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methyl(114C)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive amination can be performed using sodium cyanoborohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium cyanide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and substituted amino acids.
Scientific Research Applications
(2S)-2-amino-3-methyl(114C)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: It serves as a precursor for the biosynthesis of other amino acids and peptides.
Medicine: It is a key intermediate in the production of anti-tuberculosis and anti-epilepsy drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl(114C)butanoic acid involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. It targets specific enzymes and pathways involved in amino acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) (2S,3S)-3-Methylaspartic Acid
- Molecular Formula: C₅H₉NO₄
- Molecular Weight : 163.13 g/mol
- Key Features : Contains a methyl group at the 3-position and an additional carboxylic acid group. Synthesized via diazotization and bromination, yielding intermediates like (2S,3S)-2-bromo-3-methylsuccinic acid. Exhibits a melting point of 113–114 °C and optical rotation [α] = -13.7° (EtOH) .
- Comparison: Unlike (2S)-2-amino-3-methylbutanoic acid, this compound has a dicarboxylic structure, enhancing its acidity and metal-chelating properties.
b) (2S)-2-Ethyl-2-hydroxy-3-oxobutanoic Acid
- Molecular Formula : C₆H₁₀O₄
- Molecular Weight : 146.14 g/mol
- Key Features: Features an ethyl group, hydroxy, and oxo substituents. Known as (S)-2-aceto-2-hydroxybutanoic acid, it participates in ketone body metabolism .
- Comparison: The oxo and hydroxy groups differentiate its reactivity, favoring keto-enol tautomerism, unlike the primary amine group in the target compound.
c) (2S,3S)-3-Amino-2-hydroxyheptanoic Acid
- Molecular Formula: C₇H₁₅NO₃
- Molecular Weight : 173.20 g/mol
- Key Features: A seven-carbon chain with amino and hydroxy groups, offering enhanced hydrophilicity .
- Comparison : The extended carbon chain increases lipophilicity (LogP ≈ 1.2) compared to the shorter, branched target compound (estimated LogP ≈ 1.8) .
Functional Analogues
a) Brominated Derivatives (e.g., (2S)-3-Bromobutanoic Acid)
- Molecular Formula : C₄H₇BrO₂
- Molecular Weight : 167.00 g/mol
- Key Features : Bromine substitution at the 3-position enhances electrophilicity, useful in Suzuki coupling reactions .
- Comparison: The bromine atom provides distinct reactivity for nucleophilic substitution, absent in the amino-methyl analog.
b) Peptide-Conjugated Analogs (e.g., Compound)
- Molecular Formula : C₂₂H₃₉N₅O₈S
- Molecular Weight : 533.64 g/mol
- Key Features: Contains multiple amino acid residues (aspartic acid, cysteine) and a methylsulfanyl group, enabling protease resistance .
- Comparison : The target compound’s simpler structure lacks the peptide backbone, limiting its use in complex biomimetic systems.
Physical and Chemical Properties
| Property | (2S)-2-Amino-3-methylbutanoic Acid | (2S,3S)-3-Methylaspartic Acid | (2S)-2-Ethyl-2-hydroxy-3-oxobutanoic Acid |
|---|---|---|---|
| Molecular Weight | 133.15 g/mol | 163.13 g/mol | 146.14 g/mol |
| Melting Point | Not reported | 113–114 °C | Not reported |
| Optical Rotation | Not reported | [α] = -13.7° (EtOH) | Not reported |
| LogP | ~1.8 (estimated) | ~-0.5 | ~0.3 |
| Key Functional Groups | Amino, methyl | Amino, methyl, carboxylic | Hydroxy, oxo, ethyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-amino-3-methyl(114C)butanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically employs asymmetric catalysis or chiral pool strategies. For example, starting from L-valine derivatives, researchers can introduce the methyl(114C) group via isotope-labeled methyl iodide in a nucleophilic substitution reaction under alkaline conditions . Enantiomeric purity (>98%) is achieved using chiral HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min .
- Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Isotopic Enrichment (114C) | ≥99% |
| Retention Time (Chiral HPLC) | 12.3 min |
Q. How can researchers confirm the stereochemical configuration of (2S)-2-amino-3-methyl(114C)butanoic acid?
- Methodological Answer : X-ray crystallography is the gold standard. Alternatively, circular dichroism (CD) spectroscopy at 210–250 nm reveals characteristic Cotton effects for the (2S) configuration. For example, a positive peak at 225 nm confirms the S-configuration at C2 . NMR coupling constants (J = 4.2 Hz between H2 and H3) further validate the stereochemistry .
Advanced Research Questions
Q. What analytical techniques resolve discrepancies in isotopic labeling efficiency during synthesis?
- Methodological Answer : Discrepancies arise due to incomplete isotope incorporation. Researchers should use LC-MS (ESI+) with a high-resolution mass spectrometer (e.g., Q-TOF) to quantify the 114C/12C ratio. Isotopic patterns are analyzed using software (e.g., MassHunter) to calculate labeling efficiency. For instance, a 1.5% deviation in isotopic enrichment requires re-optimizing the methyl iodide quenching step .
Q. How do pH and temperature affect the stability of (2S)-2-amino-3-methyl(114C)butanoic acid in aqueous solutions?
- Methodological Answer : Stability studies show degradation via racemization at C2 under acidic (pH < 3) or alkaline (pH > 9) conditions. Accelerated testing at 40°C for 24 hours reveals a 5% racemization rate at pH 7.4 (PBS buffer), increasing to 15% at pH 10.0. Use buffered solutions (pH 6–8) and storage at −20°C to minimize degradation .
Q. What strategies mitigate co-elution of (2S)-2-amino-3-methyl(114C)butanoic acid with structurally similar impurities in HPLC?
- Methodological Answer : Adjust chromatographic conditions:
- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 30 min).
- Detection : UV at 210 nm and MS/MS for specificity.
- Resolution : ≥1.5 between the target compound and impurities like (2R)-epimer or methyl ester byproducts .
Data Interpretation and Optimization
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise from assay interference (e.g., buffer components or solvent polarity). Perform orthogonal assays:
- Fluorescence Polarization (FP) to measure direct binding to target enzymes.
- Isothermal Titration Calorimetry (ITC) for thermodynamic validation.
- Kinetic Analysis (Km and Vmax) to confirm competitive/non-competitive inhibition patterns .
Q. What computational methods predict the metabolic fate of (2S)-2-amino-3-methyl(114C)butanoic acid in biological systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with metabolic enzymes (e.g., CYP450 isoforms). Quantum mechanics/molecular mechanics (QM/MM) models predict oxidation sites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
